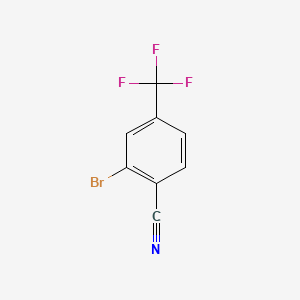

2-Bromo-4-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJZASWOJHHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189300 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35764-15-9 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35764-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (–CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after moiety in drug design and the development of advanced materials.[1][2] 2-Bromo-4-(trifluoromethyl)benzonitrile, a trifunctional arene, stands out as a particularly valuable building block. Its structure combines the influential trifluoromethyl group, a versatile nitrile functionality, and a reactive bromine atom, offering a triad of synthetic handles for complex molecular construction.[3]

This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and application in key organic transformations. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Core Characteristics and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35764-15-9 | [4][5] |

| Molecular Formula | C₈H₃BrF₃N | [4][6] |

| Molecular Weight | 250.02 g/mol | [6][7] |

| Boiling Point | 252 °C | [8] |

| Density | 1.71 g/cm³ | [8] |

| Appearance | White to off-white solid |

The presence of the electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring significantly influences its electronic nature, making the bromine atom susceptible to a variety of palladium-catalyzed cross-coupling reactions.

Synthesis Pathway: A Representative Approach

While multiple synthetic routes to substituted benzonitriles exist, a common and reliable strategy involves the dehydration of a corresponding benzamide. The following protocol is adapted from the synthesis of the isomeric 4-Bromo-2-(trifluoromethyl)benzonitrile and represents a robust method for accessing the target compound from its benzamide precursor.[6] The causality behind this choice lies in the mild conditions and high efficiency of modern dehydrating agents.

Diagram: Synthetic Workflow

Caption: Synthetic pathway from benzoic acid to benzonitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzamide

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, prepare a concentrated solution of ammonium hydroxide or bubble ammonia gas through an anhydrous solvent at 0 °C.

-

Slowly add the acid chloride solution to the ammonia solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(trifluoromethyl)benzamide, which can often be used in the next step without further purification.

Step 2: Dehydration to this compound

-

In a round-bottom flask, suspend 2-Bromo-4-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent such as pyridine or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (1.1 eq) or phosphorus pentoxide (P₂O₅) (0.5 eq). The choice of a powerful dehydrating agent is crucial for driving the reaction to completion under mild conditions.[4]

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Key Transformations: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[9]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an efficient method for the coupling of terminal alkynes with aryl halides, providing access to conjugated enynes and aryl alkynes.[5][10]

Representative Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (1-3 mol%).

-

Add a terminal alkyne (1.1-1.5 eq) and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA).

-

Stir the reaction at room temperature to 60 °C until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals.[11][12]

Representative Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

-

Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

Spectroscopic Characterization: A Comparative Overview

While specific spectral data for this compound should be acquired for each synthesized batch, the following table provides representative ¹H, ¹³C, and ¹⁹F NMR data for structurally related compounds. This serves as a valuable reference for confirming the identity and purity of the target molecule.

Table 2: Comparative NMR Data of Related Benzonitriles

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Source |

| 4-(Trifluoromethyl)benzonitrile | 7.84 (d, J = 8.6 Hz, 2H), 7.79 (d, J = 8.6 Hz, 2H) | 134.6 (d, J = 33.6 Hz), 132.7, 126.2 (t, J = 3.7 Hz), 123.1 (d, J = 274.0 Hz), 117.4, 116.1 (q, J = 1.4 Hz) | -63.5 (s, 3F) | [13] |

| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 | -62.05 (s, 3F) | [7] |

For this compound, one would expect a more complex aromatic region in the ¹H NMR spectrum due to the reduced symmetry. The ¹³C NMR will show characteristic quartets for the trifluoromethyl carbon and the carbon to which it is attached, with coupling constants (J-coupling) in the expected ranges. The ¹⁹F NMR should exhibit a singlet at a chemical shift characteristic of an aryl-CF₃ group.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive bromine atom, a synthetically malleable nitrile group, and the influential trifluoromethyl moiety provides a powerful platform for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The synthetic and reaction protocols detailed in this guide, grounded in established chemical principles, offer a solid foundation for researchers to harness the full potential of this important intermediate. As with any chemical process, careful optimization and adherence to safety protocols are essential for successful and reproducible results.

References

- PubChem. This compound.

- NROChemistry. Sonogashira Coupling. [Link]

- Supporting Information for a scientific publication.

- Journal of Biomedical Research & Environmental Sciences.

- The Royal Society of Chemistry. Supporting Information for a scientific publication.

- PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. [Link]

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Wikipedia. Sonogashira coupling. [Link]

- Wikipedia.

- Chemistry LibreTexts.

- Organic Chemistry Portal. Heck Reaction. [Link]

- Wikipedia. Heck reaction. [Link]

- National Institutes of Health.

- Unlock Advanced Synthesis with this compound.

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.

- The Royal Society of Chemistry.

- Taylor & Francis. Heck reaction – Knowledge and References. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)benzonitrile

Abstract

2-Bromo-4-(trifluoromethyl)benzonitrile, identified by CAS number 35764-15-9, is a highly functionalized aromatic compound of significant interest in modern chemical synthesis. Its unique molecular architecture, featuring a nitrile, a bromine atom, and a trifluoromethyl group, makes it a versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of these functional groups provides distinct reactivity, enabling its use in a wide array of synthetic transformations. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its synthetic utility and safe handling.

Core Physicochemical & Structural Properties

The utility of this compound in synthesis is a direct consequence of its inherent chemical and physical properties. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is prized in medicinal chemistry for its ability to enhance metabolic stability and increase the lipophilicity of drug molecules.[2] The bromine atom serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into various other functionalities.[3]

Key Property Data

The fundamental properties of this compound are summarized below, providing a critical data foundation for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 35764-15-9 | [4][5] |

| Molecular Formula | C₈H₃BrF₃N | [4][5][6] |

| Molecular Weight | 250.02 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Boiling Point | 252 °C | [4] |

| Density | 1.71 g/cm³ | [4] |

| Flash Point | 106 °C | [4] |

| Purity (Typical) | ≥95% - ≥98% | [6][8] |

| IUPAC Name | This compound | [5] |

Spectroscopic Profile

Structural elucidation and confirmation are paramount. The expected spectroscopic signatures for this compound are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, consistent with their positions relative to the electron-withdrawing and bulky substituents.

-

¹³C NMR : Signals corresponding to the eight carbon atoms would be observed, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The nitrile carbon would appear in the downfield region (~115-120 ppm).

-

¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group.[9]

-

-

Infrared (IR) Spectroscopy : Key vibrational frequencies would confirm the presence of the primary functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[10] Bands corresponding to C-F stretches are expected in the 1100-1300 cm⁻¹ region, and the C-Br stretch would appear at lower frequencies.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, serving as a definitive confirmation of its presence.

Experimental Characterization Workflows

To ensure the identity, purity, and stability of this compound, a series of well-defined analytical protocols are essential. These workflows are designed to be self-validating, providing orthogonal data to build a complete profile of the material.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality : DSC is the preferred method for determining the melting point of a pure crystalline solid. It measures the heat flow required to change the temperature of a sample, providing a highly accurate and reproducible melting endotherm, which is indicative of both the melting point and the purity of the sample.

Methodology :

-

Sample Preparation : Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation : Hermetically seal the pan to prevent any loss of material through sublimation. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell.

-

Thermal Program :

-

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

Continue heating to a temperature approximately 20 °C above the completion of the melt.

-

-

Data Analysis : Analyze the resulting thermogram. The onset of the melting endotherm is typically reported as the melting point. The peak shape can provide qualitative information about purity.

Caption: Workflow for Melting Point Determination by DSC.

Protocol: Structural Analysis via NMR Spectroscopy

Causality : NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, it provides detailed information about the connectivity of atoms and the overall molecular structure.

Methodology :

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Tuning : Insert the sample into the NMR spectrometer. The instrument should be tuned to the frequencies of the nuclei being observed (¹H, ¹³C, ¹⁹F) and the field should be locked onto the deuterium signal of the solvent.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation : Integrate the ¹H signals, and assign chemical shifts for all observed nuclei. Analyze coupling patterns to confirm the substitution pattern on the aromatic ring.

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

Synthetic Applications & Chemical Reactivity

This compound is a valuable intermediate primarily due to its capacity to undergo a variety of chemical transformations.

-

Cross-Coupling Reactions : The C-Br bond is highly susceptible to participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the straightforward introduction of aryl, alkynyl, or amino groups at the 2-position, enabling the construction of complex molecular scaffolds.[3]

-

Nitrile Group Transformations : The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This flexibility allows for further derivatization, making it a key precursor in multi-step syntheses.

-

Influence in Drug Design : As a building block, it introduces the trifluoromethyl group, which is known to improve key drug-like properties such as metabolic stability, membrane permeability, and binding affinity by altering the electronic nature and lipophilicity of the final molecule.[2][11]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:

-

H302 : Harmful if swallowed.[5]

-

H315 : Causes skin irritation.[5]

-

H319 : Causes serious eye irritation.[5]

-

H335 : May cause respiratory irritation.[5]

-

It may also be harmful in contact with skin (H312) and harmful if inhaled (H332).[5]

Recommended Handling & Storage Practices

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for chemists in the pharmaceutical, agrochemical, and material science industries. Its well-defined physicochemical properties, combined with its predictable and versatile reactivity, make it an invaluable tool for the synthesis of novel, high-value compounds. A thorough understanding of its characteristics and adherence to proper analytical and safety protocols are essential for its effective and safe utilization in research and development.

References

- Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound | C8H3BrF3N | CID 3015802.

- Unlock Advanced Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Supporting Information for: Copper-Catalyzed Aerobic Oxidative Annulation of Anilines with Alkynes for the Synthesis of Quinolines. The Royal Society of Chemistry. [Link]

- Supporting Information for: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. American Chemical Society. [Link]

- This compound. Oakwood Chemical. [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- 2-Bromo-4-(trifluoromethyl)

- The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- (PDF) 2-Bromo-4-methylbenzonitrile.

- 4-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 22337825.

- Unlocking Potential: The Role of 2-Bromo-5-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 35764-15-9 [m.chemicalbook.com]

- 5. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. 2-Bromo-4-(trifluoromethoxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 8. labcompare.com [labcompare.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)benzonitrile, a pivotal intermediate in the fields of pharmaceutical and agrochemical research and development. With its unique trifluoromethyl, bromo, and nitrile functionalities, this compound offers a versatile platform for the synthesis of complex molecular architectures. This document delves into its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective utilization.

Core Molecular Attributes of this compound

This compound, with the CAS number 35764-15-9, is a substituted aromatic compound. Its molecular structure is characterized by a benzene ring functionalized with a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 1-position.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrF₃N | |

| Molecular Weight | 250.02 g/mol | |

| CAS Number | 35764-15-9 | |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 252.3 °C at 760 mmHg | |

| Purity | Typically ≥98% |

The trifluoromethyl group (-CF₃) is a key feature, known for its strong electron-withdrawing nature and high lipophilicity.[1] Its incorporation into organic molecules can significantly enhance metabolic stability and binding affinity, making it a desirable moiety in drug design.[2] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[1] The nitrile group can be further transformed into amines, carboxylic acids, or other functional groups.[3]

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, trifluoromethyl, and nitrile substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the substituent effects.

IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions will correspond to C-H, C-F, C-Br, and aromatic C=C stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general multi-step synthetic route for the related isomer, 4-Bromo-2-(trifluoromethyl)benzonitrile, has been described.[4] This process typically starts from the corresponding substituted benzoic acid and proceeds through the formation of an acid chloride and an amide, followed by dehydration to the nitrile.

A Plausible Synthetic Approach:

A common strategy for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a cyanide salt, typically copper(I) cyanide. A plausible synthetic route could therefore begin with the nitration of 1-bromo-3-(trifluoromethyl)benzene, followed by reduction of the nitro group to an amine, diazotization, and finally the Sandmeyer reaction to yield this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, particularly the bromine atom, which is an excellent leaving group in metal-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids and esters to introduce new aryl or vinyl substituents. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the reaction conditions required for optimal yields.[5]

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines. The coupling of this compound with various primary and secondary amines is a key step in the synthesis of many biologically active compounds.[1]

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. These products are valuable intermediates for further transformations.[1]

Applications in Pharmaceutical Synthesis:

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance drug-like properties.[2] Consequently, this compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). While specific examples of its use in the synthesis of named drug candidates were not explicitly detailed in the provided search results, its structural motifs are present in a variety of pharmaceuticals. For instance, benzonitrile derivatives are key components in drugs like letrozole and enzalutamide.[6]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the key safety considerations and should be supplemented with a thorough review of the material's Safety Data Sheet (SDS).

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]

Commercial Availability

This compound is commercially available from a number of chemical suppliers. It is typically offered in various purities, with ≥98% being common for research and development purposes.

Table 2: Selected Commercial Suppliers

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | Gram quantities | 97% |

| Oakwood Chemical | Milligram to gram quantities | 95+% |

| Aladdin Scientific Corporation | 1g, 5g, 25g | ≥98% |

| Sunway Pharm Ltd | Gram to multi-gram quantities | 97% |

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, enabling the construction of complex and novel molecular structures. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this versatile intermediate.

References

- Aladdin Scientific Corporation.this compound. Labcompare.

- Caltech CCE.General Lab Safety Procedure.

- Crysdot LLC.this compound.

- NINGBO INNO PHARMCHEM CO.,LTD.Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.

- NINGBO INNO PHARMCHEM CO.,LTD.Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.

- Oakwood Chemical.this compound.

- NINGBO INNO PHARMCHEM CO.,LTD.Unlock Advanced Synthesis with this compound.

- Royal Society of Chemistry.Supporting Information.

- Google Patents.Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Organic Chemistry Portal.Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Google Patents.Process for the synthesis of organic compounds.

- ResearchGate.How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Journal of Biomedical Research & Environmental Sciences.Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate.2-Bromo-4-methylbenzonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. cce.caltech.edu [cce.caltech.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 2-Bromo-4-(trifluoromethyl)benzonitrile: Structure, Reactivity, and Synthetic Utility

This technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)benzonitrile, a key fluorinated building block for researchers and professionals in drug development and materials science. We will explore its fundamental properties, strategic applications in synthesis, and provide field-proven protocols for its most critical transformations.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a bromine atom, a nitrile group, and a trifluoromethyl group.[1][2] This unique arrangement of substituents dictates its chemical behavior and establishes its value as a versatile synthetic intermediate.[3] The IUPAC name for this compound is this compound.[4]

The core structure consists of a benzene ring substituted at position 1 with a nitrile (-CN) group, at position 2 with a bromine (-Br) atom, and at position 4 with a trifluoromethyl (-CF3) group.

Caption: Chemical structure of this compound.

The trifluoromethyl group acts as a strong electron-withdrawing group and increases the molecule's lipophilicity, a feature highly desirable in medicinal chemistry for improving metabolic stability.[2][5] The bromine atom serves as a versatile synthetic handle, functioning as an excellent leaving group in metal-catalyzed cross-coupling reactions.[2] The nitrile group, also electron-withdrawing, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35764-15-9 | [2][4][7] |

| Molecular Formula | C₈H₃BrF₃N | [1][4][8] |

| Molecular Weight | 250.01 g/mol | [1][4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 43-44 °C | [1][9] |

| Boiling Point | ~239.7 °C at 760 mmHg | [1][9] |

| Density | ~1.7 g/cm³ | [1] |

Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the positions of the bromine, nitrile, and trifluoromethyl substituents.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp signal is expected, characteristic of the -CF₃ group.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include a sharp, strong absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch. The C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present in the fingerprint region.[10][11]

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[12]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the facile construction of complex molecular architectures, making it a cornerstone intermediate for drug discovery and materials science.[2][3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[13][14] For this compound, this reaction enables the coupling of various aryl or vinyl boronic acids (or their esters) at the C2 position.

Causality in Protocol Design: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical.[15] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[15][16] The electron-deficient nature of the aromatic ring in the substrate generally facilitates the initial oxidative addition step.[17]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[17]

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O, via syringe.

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

-

Monitoring: Track the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[18][19] This reaction allows for the coupling of primary or secondary amines with this compound.

Causality in Protocol Design: This transformation also relies on a palladium catalyst, but typically requires specialized, sterically hindered phosphine ligands (e.g., XantPhos, SPhos) to facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[20][21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, forming the active palladium-amido intermediate.[22]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. This compound - CAS:35764-15-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound [oakwoodchemical.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)benzonitrile

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical and Agrochemical Research

Physicochemical Profile of 2-Bromo-4-(trifluoromethyl)benzonitrile

A thorough understanding of a compound's physical and chemical properties is the first step in predicting its solubility behavior. The structural features of this compound—a substituted aromatic nitrile—provide clues to its potential interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrF₃N | PubChem[2][3] |

| Molecular Weight | 250.01 g/mol | PubChem[2][3] |

| Appearance | White to almost white powder or lump (based on isomer data) | Sigma-Aldrich[4] |

| Melting Point | 37-44 °C (data for the 4-bromo-2-(trifluoromethyl)benzonitrile isomer) | Chem-Impex[5], Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications[6] |

| Boiling Point | 239.7 ± 35.0 °C at 760 mmHg (data for the 4-bromo-2-(trifluoromethyl)benzonitrile isomer) | Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications[6] |

| CAS Number | 35764-15-9 | PubChem[2][3] |

The presence of a polar nitrile group (-C≡N) and the highly electronegative trifluoromethyl group (-CF₃) suggests that this compound will exhibit some degree of polarity. However, the bulky, nonpolar brominated benzene ring will contribute to its lipophilicity. This dual nature indicates that its solubility will be highly dependent on the chosen solvent. It is predicted to be soluble in polar organic solvents.[7]

The Significance of Solubility Data in Research and Development

The solubility of this compound is a critical parameter that influences multiple stages of research and development:

-

Synthetic Chemistry: In organic synthesis, this compound serves as a vital intermediate.[1] Knowledge of its solubility is essential for selecting appropriate reaction solvents, ensuring optimal reaction kinetics, and facilitating product purification through crystallization.

-

Drug Discovery and Development: The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[8] As a precursor to such molecules, understanding the solubility of this compound is the first step in addressing potential bioavailability challenges of the final active pharmaceutical ingredient (API).

-

Agrochemical Formulation: In the development of pesticides and herbicides, the solubility of intermediates and final products dictates the formulation strategy, impacting efficacy and environmental fate.[5]

The following diagram illustrates the central role of solubility data in a typical research and development workflow.

Caption: The workflow highlights how solubility determination is a pivotal step that informs subsequent stages of research and development.

Understanding Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under a specific set of conditions (temperature, pressure) where the solution is in equilibrium with an excess of the solid compound. This value is intrinsic to the compound and solvent system.

-

Kinetic Solubility: This is often a higher, non-equilibrium value obtained when a compound is rapidly dissolved, frequently from a concentrated stock solution (e.g., in DMSO), into an aqueous buffer.[5] It represents the concentration at which the compound precipitates out of solution and is highly dependent on the experimental method.[4][7]

For the purpose of building a robust physicochemical profile for this compound, determining its thermodynamic solubility is paramount.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It is a reliable and reproducible technique when executed with precision.

Objective: To determine the thermodynamic solubility of this compound in a range of common laboratory solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, and water)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately pipette a known volume of each solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, although the optimal time should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

The following diagram outlines the workflow for the shake-flask method.

Caption: A step-by-step workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table of Expected Solubility Data for this compound at 25 °C

| Solvent | Predicted Solubility | Experimentally Determined Solubility (g/L or mol/L) |

| Water | Low | To be determined |

| Methanol | Moderate to High | To be determined |

| Ethanol | Moderate to High | To be determined |

| Acetone | High | To be determined |

| Acetonitrile | Moderate to High | To be determined |

| Tetrahydrofuran (THF) | High | To be determined |

| Dimethylformamide (DMF) | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | High | To be determined |

| Toluene | Moderate | To be determined |

Interpretation of Results:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone, THF) is expected due to the polar nature of the nitrile and trifluoromethyl groups.

-

Moderate to high solubility in polar protic solvents (e.g., methanol, ethanol) is also anticipated, although hydrogen bonding interactions may be less favorable compared to the interactions with polar aprotic solvents.

-

Moderate solubility in nonpolar aromatic solvents (e.g., toluene) may be observed due to the aromatic nature of the benzene ring.

-

Low solubility in water is predicted due to the overall lipophilic character of the molecule, dominated by the brominated benzene ring.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate high-quality, reliable thermodynamic solubility data. This information is not merely a physical constant but a critical piece of the puzzle in the development of new pharmaceuticals and agrochemicals, enabling informed decisions in synthesis, formulation, and biological testing.

References

- PubChem. This compound.

- The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery. [Link]

- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced M

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-(trifluoromethyl)benzonitrile

Introduction: The Strategic Value of 2-Bromo-4-(trifluoromethyl)benzonitrile in Modern Synthesis

This compound (CAS No. 35764-15-9) is a highly functionalized aromatic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its unique trifluoromethyl and bromo substituents provide distinct reactivity, making it a valuable precursor for creating complex molecular structures.[1] The trifluoromethyl group is particularly prized for its ability to enhance critical properties in drug candidates, such as metabolic stability and lipophilicity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.[2]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and a representative experimental workflow for this compound. The content herein is intended for laboratory professionals—researchers, scientists, and process chemists—who are trained in the handling of hazardous materials. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Profile

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. This compound is classified as a hazardous substance, primarily due to its acute toxicity and irritant properties.[3]

GHS Classification and Key Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the compound's intrinsic hazards.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [3][4] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [3][4] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |

The presence of the nitrile (-C≡N) group introduces the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion. This necessitates stringent controls to prevent inadvertent exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for inhalation and dermal contact. All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[3] The fume hood provides critical containment of dust and vapors, preventing their release into the general laboratory atmosphere. An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[5]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.[6]

-

Hand Protection: Double-gloving is mandatory. An inner nitrile glove provides a primary barrier, while a heavier, chemical-resistant outer glove (e.g., butyl rubber or neoprene) offers extended protection against both the compound and reaction solvents.[5][7] The rationale for double-gloving is to protect against undetected punctures in the outer glove and provide a clean inner glove for handling non-contaminated items or during doffing.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[7] When there is a significant risk of splashing, such as during transfers of larger quantities or workup procedures, a full-face shield must be worn in conjunction with safety goggles.

-

Body Protection: A flame-retardant laboratory coat is required. For operations with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[8] All clothing should be long-sleeved, and closed-toe shoes are mandatory.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[9] For highly contaminated environments, a self-contained breathing apparatus (SCBA) is required.[10]

Safe Storage and Handling Protocols

Proper storage and handling are critical to maintaining the compound's integrity and preventing hazardous situations.

Storage Requirements

-

Container: Keep the container tightly closed to prevent atmospheric moisture ingress and sublimation of the solid.[4]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic substances.[4] The storage area should be locked to restrict access to authorized personnel only.[5]

-

Segregation: Crucially, store this compound away from strong acids, strong oxidizing agents, and bases.[8] Contact with acid can liberate lethal hydrogen cyanide gas.

Handling Procedures

-

Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

-

Dispensing: When weighing and transferring the solid, use anti-static weigh paper and appropriate spatulas to minimize dust generation.[11]

-

Inert Atmosphere: For many of its applications in catalysis, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of catalysts and reagents.[12]

-

Hygiene: Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[13] this compound is an excellent substrate for this reaction. The following protocol provides a detailed, step-by-step methodology.

Reaction: Synthesis of 2-(4-methoxyphenyl)-4-(trifluoromethyl)benzonitrile

Materials and Reagents

-

This compound (1.0 equiv.)

-

(4-methoxyphenyl)boronic acid (1.2 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv.)

-

1,4-Dioxane, anhydrous and degassed

-

Deionized water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.[12]

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst. The use of a pre-catalyst is crucial for reproducibility and efficiency.

-

Inerting: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Using a syringe, add degassed 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The water is essential for the transmetalation step of the catalytic cycle.[14]

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing and Drying: Combine the organic layers and wash them with water, followed by brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Emergency Procedures: Preparedness and Response

Despite the best precautions, accidental spills or exposures can occur. A well-defined and practiced emergency plan is critical.

Accidental Exposure

-

Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration (do NOT use mouth-to-mouth resuscitation to avoid rescuer exposure).[1] Call 911 for immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] A safety shower must be used for large area contact.[5] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, at an emergency eyewash station.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Immediately call a poison control center or 911.[4]

Causality Note: The rapid and thorough flushing with water is designed to physically remove the chemical and dilute any remaining residue, minimizing its absorption and corrosive/irritant action. Immediate medical attention is crucial due to the compound's acute toxicity.

Spill Response

The response procedure depends on the scale of the spill.

-

Minor Spill (contained within a fume hood):

-

Ensure appropriate PPE is worn (double gloves, goggles, lab coat).

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[15] Do not use combustible materials like paper towels as the primary absorbent.

-

Working from the outside in, carefully sweep the absorbed material into a designated hazardous waste container.[16]

-

Decontaminate the spill area. For benzonitriles, this involves a two-step process: first, wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach (sodium hypochlorite) solution.[1][4] The alkaline buffer helps to hydrolyze any residual nitrile, and the bleach oxidizes it to less toxic cyanate.

-

Place all contaminated materials (gloves, wipes, absorbent) into a sealed, properly labeled hazardous waste container for disposal.

-

-

Major Spill (outside a fume hood or >100 mL):

-

Evacuate: Immediately alert others in the area and evacuate the laboratory.[16]

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Report: Call your institution's emergency response number (e.g., Environmental Health & Safety) and 911. Provide details on the chemical spilled, the quantity, and the location.

-

Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the appropriate respiratory protection (SCBA).[10]

-

Waste Disposal

All waste containing this compound, including crude reaction mixtures, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[11] Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of acutely toxic and halogenated organic waste. Never dispose of this chemical down the drain.

Conclusion

This compound is a powerful synthetic intermediate whose utility is matched by its significant hazard profile. By understanding the chemical reasoning behind safety protocols—from the necessity of an inert atmosphere in catalysis to the specific two-step decontamination process for spills—researchers can establish a self-validating system of safety. Adherence to the engineering controls, PPE requirements, and emergency procedures outlined in this guide is not merely procedural; it is a fundamental aspect of responsible scientific practice that enables the innovative potential of this compound to be realized safely and effectively.

References

- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

- Sodium Cyanide Emergency Response Procedures and Protection Key Points. (2025, June 27). LinkedIn. [Link]

- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

- James Madison University. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

- Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]

- University of Illinois. (n.d.). Complicated Chemical Spills. Division of Research Safety. [Link]

- Exploring 4-Bromo-2-(trifluoromethyl)

- SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Berkeley. [Link]

- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

- TBEP Labs. (2019, April). Chemical Spill Clean-Up. [Link]

- Chemistry LibreTexts. (2023, June 30).

- Wikipedia. (n.d.).

- The Organic Chemistry NRO. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Epistemeo. (2012, April 6).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

- OUCI. (n.d.). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]

- Organic Syntheses. (n.d.).

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

- University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. [Link]

- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]

- Oakwood Chemical. (n.d.). This compound. [Link]

- ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. [Link]

- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

- National Center for Biotechnology Information. (n.d.). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. [Link]

- GSRS. (n.d.). 3-(TRIFLUOROMETHYL)BENZONITRILE. [Link]

- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. [Link]

Sources

- 1. lsuhsc.edu [lsuhsc.edu]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. unitedchemicalcn.com [unitedchemicalcn.com]

- 11. chemscene.com [chemscene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. enhs.uark.edu [enhs.uark.edu]

- 16. Cleaning up a spill | Compliance and Risk Management [kent.edu]

2-Bromo-4-(trifluoromethyl)benzonitrile MSDS information

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 2-Bromo-4-(trifluoromethyl)benzonitrile

Introduction

This compound is a substituted aromatic nitrile that serves as a key building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a nitrile group, and an electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for creating complex molecular structures.[1] This compound is frequently utilized by researchers and drug development professionals in the synthesis of novel pharmaceutical and agrochemical agents, where its functional groups are pivotal for modulating biological activity and enhancing product efficacy.[1]

Given its reactivity and toxicological profile, a comprehensive understanding of its material safety properties is not merely a regulatory formality but a critical prerequisite for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data.

Chemical and Physical Properties

The physical state and properties of a chemical dictate the necessary engineering controls and handling precautions. This compound is a solid at room temperature, which can mitigate the risk of vapor inhalation compared to volatile liquids, but introduces the hazard of airborne dust.

| Property | Value | Source(s) |

| CAS Number | 35764-15-9 | [2][3][4][5] |

| Molecular Formula | C₈H₃BrF₃N | [2][3][5] |

| Molecular Weight | 250.01 g/mol | [2][5] |

| Appearance | White to off-white solid, powder, or crystal | |

| Boiling Point | 252 °C | [6] |

| Density | 1.71 g/cm³ | [6] |

| Flash Point | 106 °C | [6] |

| Storage Temperature | 2 - 8 °C is recommended for long-term stability | [6] |

Hazard Identification and GHS Classification